2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
Description
Properties
IUPAC Name |
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPACCHOAGSAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 2-chloromethylimidazole, and 5-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoroaniline is reacted with 2-chloromethylimidazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 5-methylaniline to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The fluorine atom or the imidazole group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups to the aniline ring.
Scientific Research Applications
2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of optoelectronic materials and as a building block for advanced materials with specific electronic properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
The position and nature of substituents on the aromatic ring significantly influence physicochemical properties and bioactivity. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity optimize electronic effects without steric hindrance, whereas chlorine increases molecular weight and polar surface area .
- Methyl vs. Methoxy : The 5-methyl group in the target compound improves lipophilicity compared to methoxy-substituted analogs (e.g., 5-(4-methoxyphenyl)-1H-indoles), which exhibit higher solubility but lower membrane permeability .
Variations in the Imidazole Moiety
The imidazole ring’s substitution pattern affects hydrogen bonding and metal coordination:
Key Observations :
Biological Activity
2-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methylaniline derivatives with imidazole-based reagents under controlled conditions. Characterization techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with imidazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and glioblastoma cells (U87). The IC50 values for related compounds range from 45.2 μM to 52 nM, indicating potent activity in inhibiting cell proliferation and inducing apoptosis .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Induces apoptosis |
| Compound B | U87 | 45.2 | Inhibits tubulin polymerization |
| Compound C | MDA-MB-231 | 74 | Causes G2/M phase arrest |
Antimicrobial Activity
The antimicrobial activity of related compounds has also been investigated. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial properties.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC Value (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound D | S. aureus | 40 | 21 |
| Compound E | E. coli | 200 | 14 |
| Compound F | P. aeruginosa | 500 | 10 |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Mechanism : The imidazole ring may interact with bacterial enzymes or structural components, leading to cell death .
Case Studies
Several case studies have reported on the efficacy of imidazole-based compounds in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a compound similar to this compound effectively reduced tumor size in murine models when administered at specific dosages .
- Antibacterial Efficacy : Another investigation highlighted the use of imidazole derivatives in treating bacterial infections resistant to conventional antibiotics, showcasing their potential role in addressing antibiotic resistance .
Q & A
Q. What synthetic routes are reported for 2-fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline, and what are their respective yields and challenges?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, imidazole derivatives are often synthesized via reactions between substituted anilines and imidazole-containing intermediates under controlled conditions (e.g., using chloroethyl derivatives as precursors) . Challenges include achieving regioselectivity in imidazole functionalization and managing steric hindrance from the fluorine and methyl groups. Reported yields for analogous compounds range from 57% to 59% under optimized conditions .
Q. How can the purity and structural integrity of this compound be verified experimentally?
Key techniques include:
Q. What solvents and catalysts are optimal for its synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are commonly used to enhance solubility of intermediates. Catalysts like Pd for cross-coupling reactions or bases (e.g., K2CO3) for nucleophilic substitutions are effective, as seen in analogous imidazole syntheses .
Advanced Research Questions
Q. How do the fluorine and imidazole moieties influence its physicochemical properties?
- Fluorine: Enhances metabolic stability and lipophilicity due to its electronegativity, affecting solubility and bioavailability.
- Imidazole: Contributes to aromatic stacking interactions and potential hydrogen bonding, critical for biological activity . Computational studies (e.g., DFT) can model these effects .
Q. What computational strategies predict its binding affinity to biological targets?
- Molecular Docking: Used to analyze interactions with enzymes or receptors (e.g., antineoplastic targets) .
- Molecular Dynamics (MD): Simulates binding stability under physiological conditions .
- QSAR Models: Relate structural features (e.g., fluorine position) to activity .
Q. How can contradictory biological activity data for derivatives be resolved?
- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Meta-Analysis: Aggregate data from structurally similar compounds to identify trends .
- Crystallography: Resolve binding modes via X-ray structures (SHELX software is widely used for small-molecule crystallography) .
Q. What are the regioselectivity challenges in modifying the imidazole core?
Regioselectivity is influenced by steric and electronic factors. For example:
- Electron-withdrawing groups (e.g., -F) direct substitutions to specific positions.
- Steric hindrance from the methyl group may limit reactivity at adjacent sites. Strategies include using directing groups or protecting imidazole NH .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst loading.
- Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
